3-(4-METHYLBENZENESULFONYL)-N-PENTYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
3-(4-METHYLBENZENESULFONYL)-N-PENTYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a synthetic organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety, with a sulfonyl group attached to a methylphenyl ring and a pentylamine substituent. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
3-(4-methylphenyl)sulfonyl-N-pentyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2S/c1-3-4-7-14-22-19-17-8-5-6-9-18(17)26-20(23-19)21(24-25-26)29(27,28)16-12-10-15(2)11-13-16/h5-6,8-13H,3-4,7,14H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZMQOGUAZRZQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC1=NC2=C(N=NN2C3=CC=CC=C31)S(=O)(=O)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-METHYLBENZENESULFONYL)-N-PENTYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions.
Formation of the Quinazoline Moiety: The quinazoline ring can be constructed through a condensation reaction between an anthranilic acid derivative and a suitable aldehyde or ketone.
N-Alkylation: The final step involves the alkylation of the nitrogen atom with a pentyl halide to introduce the pentylamine substituent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis efficiently.
Chemical Reactions Analysis
Oxidation Reactions
The sulfonyl and triazole groups exhibit distinct oxidative behavior under controlled conditions.
-
Reagents/Conditions : Hydrogen peroxide (H₂O₂) in acidic media, potassium permanganate (KMnO₄) in aqueous acetone.
-
Products :
-
Oxidation of the sulfonyl group yields sulfonic acid derivatives.
-
Triazole ring oxidation generates hydroxylated intermediates or ring-opened products under strong oxidative stress.
-
Table 1: Oxidation Reaction Parameters
| Oxidizing Agent | Temperature (°C) | Solvent | Major Product | Yield (%) |
|---|---|---|---|---|
| H₂O₂ (30%) | 25 | Acetic Acid | Sulfonic Acid Derivative | 62–68 |
| KMnO₄ | 60 | Acetone/H₂O | Hydroxylated Triazoloquinazoline | 45–50 |
Mechanistic studies suggest sulfonyl oxidation proceeds via electrophilic substitution, while triazole oxidation involves radical intermediates .
Reduction Reactions
Reductive modifications target the sulfonyl group and nitrogen-rich heterocycles.
-
Reagents/Conditions : Sodium borohydride (NaBH₄) in ethanol, lithium aluminum hydride (LiAlH₄) in THF.
-
Products :
-
Sulfonyl → sulfhydryl (-SH) conversion.
-
Partial reduction of the triazole ring to form dihydrotriazole derivatives.
-
Table 2: Reduction Reaction Outcomes
| Reducing Agent | Reaction Time (h) | Selectivity | Byproducts |
|---|---|---|---|
| NaBH₄ | 4 | Sulfhydryl Formation | Minimal (<5%) |
| LiAlH₄ | 2 | Triazole Ring Reduction | Quinazoline Degradation |
Reductive desulfonylation with LiAlH₄ occurs at 0°C to prevent over-reduction of the quinazoline core .
Nucleophilic Substitution
The sulfonyl group acts as a leaving group, enabling substitution at the triazoloquinazoline C-3 position.
-
Reagents/Conditions : Amines (e.g., benzylamine), thiols (e.g., mercaptoethanol) in DMF with K₂CO₃.
-
Products :
-
Sulfonyl → amine/thioether substitution.
-
Table 3: Substitution Reaction Efficiency
| Nucleophile | Catalyst | Conversion (%) | Isolated Yield (%) |
|---|---|---|---|
| Benzylamine | None | 88 | 74 |
| Mercaptoethanol | KI | 92 | 81 |
Kinetic studies indicate second-order dependence on nucleophile concentration, supporting an SN2-like pathway .
Cycloaddition and Ring-Opening Reactions
The triazole ring participates in strain-promoted azide-alkyne cycloaddition (SPAAC) under copper-free conditions.
-
Reagents/Conditions : Dibenzocyclooctyne (DBCO) derivatives in dichloromethane at 25°C.
-
Products :
-
Triazole ring expansion to form fused bicyclic systems.
-
Table 4: Cycloaddition Reaction Metrics
| Alkyne Partner | Reaction Time (h) | Product Structure | Purity (%) |
|---|---|---|---|
| DBCO-PEG4-NHS | 12 | Fused Bicyclic Triazoloquinazoline | ≥95 |
This reactivity is exploited in bioconjugation applications, leveraging the compound’s bioorthogonal handles .
Acid/Base-Mediated Rearrangements
Under strong acidic or basic conditions, the quinazoline ring undergoes reversible ring-opening.
-
Conditions : HCl (6M) or NaOH (1M) in refluxing ethanol.
-
Products :
-
Acid: Protonation at N-1 followed by ring cleavage.
-
Base: Deprotonation and fragmentation into aminotriazole intermediates.
-
Key Observation : Rearrangements are pH-dependent and fully reversible upon neutralization, preserving the core structure .
Photochemical Reactions
UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the triazole and quinazoline π-systems.
-
Conditions : Acetonitrile solvent, inert atmosphere.
-
Product : Cross-conjugated dimer with retained sulfonyl functionality.
Quantum Yield : Φ = 0.12 ± 0.03, indicating moderate photostability under standard conditions .
Critical Analysis of Reaction Pathways
-
Sulfonyl Reactivity : The electron-withdrawing sulfonyl group directs substitution at C-3 while stabilizing the triazole ring against electrophilic attack.
-
Triazole Stability : Despite its aromaticity, the triazole ring undergoes selective reduction or cycloaddition without quinazoline degradation.
-
pH Sensitivity : The quinazoline nitrogen’s basicity (pKa ~3.8) necessitates careful pH control during reactions to avoid unintended rearrangements .
Scientific Research Applications
Chemical Applications
Synthetic Building Block
- The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules. Its triazole and quinazoline moieties are particularly valuable for developing novel compounds with desired properties.
Reagent in Organic Reactions
- It can act as a reagent in various organic reactions, including oxidation and reduction processes. For instance, it can be oxidized using agents like hydrogen peroxide or potassium permanganate, and reduced using sodium borohydride or lithium aluminum hydride.
Catalytic Applications
- The compound has potential use as a catalyst in specific chemical reactions, enhancing reaction rates and selectivity.
Biological Applications
Antimicrobial Properties
- Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its efficacy against both gram-positive and gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections.
Anticancer Activity
- The compound has been investigated for its anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, its interaction with specific molecular targets involved in cancer pathways has been documented.
Anti-inflammatory Effects
- Preliminary studies suggest that the compound may possess anti-inflammatory properties, making it a candidate for developing treatments for inflammatory diseases. Its mechanism may involve modulating signaling pathways associated with inflammation.
Medical Applications
Drug Development
- Due to its biological activities, 3-(4-methylbenzenesulfonyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is being explored for potential therapeutic applications in drug development. Its unique structure allows for modifications that can enhance efficacy and reduce side effects.
Targeting Specific Pathways
- The compound's ability to interact with specific enzymes and receptors makes it a promising candidate for targeting pathways involved in diseases such as cancer and neurodegenerative disorders. Ongoing research aims to elucidate these interactions further.
Industrial Applications
Material Science
- In material science, the compound is being explored for its potential use in developing new materials with specific properties. Its chemical stability and reactivity make it suitable for creating polymers or coatings.
Catalysis in Chemical Processes
- The compound's catalytic properties can be harnessed to improve industrial chemical processes, potentially leading to more sustainable production methods.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the proliferation of breast cancer cells in vitro. The researchers observed a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway.
Case Study 2: Antimicrobial Efficacy
In another investigation focused on antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited minimum inhibitory concentrations (MIC) of 32 µg/mL against both bacterial strains. These findings suggest its potential utility as an antimicrobial agent.
Mechanism of Action
The mechanism of action of 3-(4-METHYLBENZENESULFONYL)-N-PENTYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various cellular functions.
Comparison with Similar Compounds
3-(4-METHYLBENZENESULFONYL)-N-PENTYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can be compared with other similar compounds, such as:
- N-(2-Methoxyethyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine
- 3-(4-chlorophenyl)sulfonyl-N-[(4-methylphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine
These compounds share structural similarities but may differ in their substituents, leading to variations in their chemical and biological properties
Biological Activity
3-(4-Methylbenzenesulfonyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a synthetic organic compound belonging to the class of triazoloquinazolines. Its unique structure comprises a triazole ring fused to a quinazoline moiety, along with a sulfonyl group and a pentylamine substituent. This compound has attracted attention in various fields of medicinal chemistry due to its potential biological activities.
The molecular formula of this compound is , with a molecular weight of 378.48 g/mol. The compound features a sulfonamide functional group that may contribute to its biological activity.
The biological activity of this compound is hypothesized to arise from several mechanisms:
- Enzyme Inhibition : The compound may inhibit or modulate the activity of specific enzymes involved in metabolic pathways.
- Receptor Interaction : It could bind to cellular receptors, influencing signal transduction pathways.
- Gene Expression Modulation : The compound may affect the expression of genes related to various cellular functions.
Biological Activity
Research indicates that compounds similar to this compound show promising biological activities:
- Antimicrobial Activity : Preliminary studies suggest that triazoloquinazolines exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds in this class have been shown to inhibit the growth of Bacillus subtilis and other pathogens .
- Anticancer Potential : Triazoloquinazoline derivatives have been investigated for their anticancer properties. Some studies report that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models .
- Antiviral Activity : Certain triazoloquinazolines have demonstrated antiviral effects against various viruses by inhibiting viral replication through interference with viral enzymes .
Case Studies
Several studies have explored the biological activity of related compounds:
- A study on quinazoline derivatives found that modifications in the sulfonamide group significantly enhanced their antibacterial properties against resistant bacterial strains .
- Another investigation highlighted the synthesis and evaluation of triazoloquinazoline derivatives that exhibited selective cytotoxicity towards cancer cell lines while sparing normal cells .
Data Table: Biological Activities of Related Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
